
2-Oxepanone, dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxepanone, dimethyl- typically involves the ring-opening polymerization of caprolactone. This process can be catalyzed by various initiators, including tin(II) octoate and aluminum isopropoxide. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-oxepanone, dimethyl- involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the catalyst used.
化学反応の分析
Types of Reactions: 2-Oxepanone, dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides and esters.
科学的研究の応用
2-Oxepanone, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in the development of medical implants and tissue engineering scaffolds.
Industry: Utilized in the production of specialty chemicals and coatings.
作用機序
The mechanism by which 2-oxepanone, dimethyl- exerts its effects is primarily through its ability to undergo polymerization. The compound can form long polymer chains, which can be tailored to have specific properties by varying the reaction conditions and the type of initiator used. The molecular targets and pathways involved in its action are related to its interaction with other monomers and catalysts during the polymerization process.
類似化合物との比較
2-Oxepanone (ε-Caprolactone): A closely related compound with similar polymerization properties.
6-Hydroxyhexanoic Acid Lactone: Another lactone with comparable chemical behavior.
Hexanoic Acid, ε-Lactone: Shares similar structural features and reactivity.
Uniqueness: 2-Oxepanone, dimethyl- is unique due to its dimethyl substitution, which can influence its reactivity and the properties of the resulting polymers. This substitution can lead to differences in the mechanical strength, biodegradability, and thermal stability of the polymers compared to those derived from unsubstituted 2-oxepanone.
特性
CAS番号 |
1331-33-5 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
3,3-dimethyloxepan-2-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H2,1-2H3 |
InChIキー |
LROFMHLJBOIJHA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCOC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


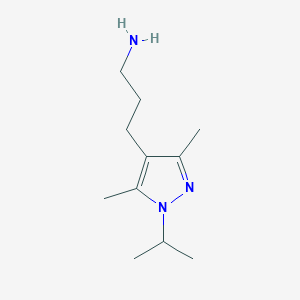
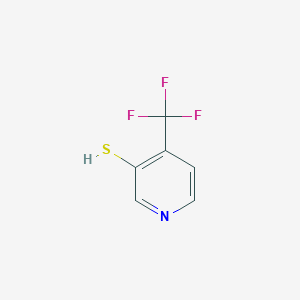

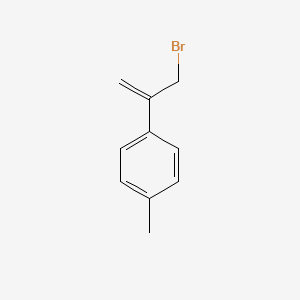

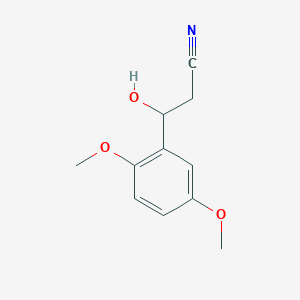
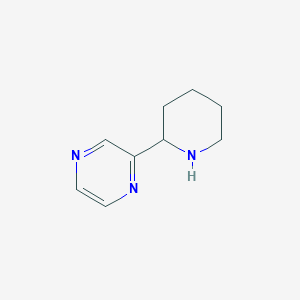
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)


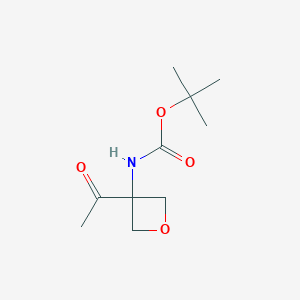


![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
